

Ciramadol Demonstrates Superior Analgesic Efficacy Over Placebo in Double-Blind Clinical Trials

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Compound of Interest

Compound Name: *Ciramadol*

Cat. No.: *B049922*

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For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of **Ciramadol** and placebo in treating moderate to severe pain, based on data from multiple double-blind clinical trials. This guide synthesizes efficacy and safety data, details experimental protocols, and visualizes the drug's mechanism of action and clinical trial workflows. The evidence strongly supports **Ciramadol**'s analgesic properties, though it is associated with a higher incidence of side effects compared to placebo.

Ciramadol, a mixed agonist-antagonist opioid analgesic, has been evaluated in a series of rigorous, double-blind, placebo-controlled clinical trials for both postoperative and chronic pain management. These studies consistently demonstrate that **Ciramadol**, at various dosages and routes of administration, provides significantly greater pain relief than placebo.

Quantitative Analysis of Efficacy and Safety

The analgesic efficacy of **Ciramadol** has been assessed using standard pain relief and pain intensity scales. Across multiple studies, all active therapy groups receiving **Ciramadol** reported significantly higher analgesia scores compared to the placebo groups ($p < 0.05$).^{[1][2]} The data from these trials are summarized in the tables below for easy comparison.

Table 1: Efficacy of Oral Ciramadol in Chronic Cancer Pain

Treatment Group	Mean Pain Relief Score (0-6 hours)	Mean Pain Intensity Difference
Ciramadol 90 mg	Superior to Codeine 60 mg	Data not specified
Ciramadol 30 mg	Equal to Codeine 60 mg	Data not specified
Codeine 60 mg	Equal to Ciramadol 30 mg	Data not specified
Placebo	Significantly lower than all active therapies	Data not specified
Data from a randomized, double-blind, four-way crossover study in 40 patients with chronic cancer pain.[1]		

Table 2: Efficacy of Intramuscular Ciramadol in Postoperative Pain

Treatment Group	Mean Cumulative Efficacy Scores (Initial Dose)	Patient's Overall Evaluation of Therapy
Ciramadol 60 mg	Highest among all groups	Favorable, comparable to Morphine 10 mg
Ciramadol 30 mg	Significantly higher than placebo	Data not specified
Morphine 10 mg	Significantly higher than placebo	Highest among all groups
Placebo	Lowest among all groups	Lowest among all groups
Data from a double-blind, parallel study in 160 patients with postoperative pain.[2]		

Table 3: Adverse Events Associated with Ciramadol vs. Placebo

Adverse Event	Ciramadol (All Doses)	Placebo
Nausea and Drowsiness	Predominant adverse experiences	Infrequent
Nausea and Vomiting	15-25% incidence (IM)	Statistically non-significant difference from active groups
Skin Reactions (60 mg IM)	15%	0%
Sedation	Slightly higher than placebo	Lower than active therapies
Data compiled from multiple double-blind clinical trials.[1][2]		

Experimental Protocols

The clinical trials cited in this guide adhered to rigorous double-blind, randomized, and placebo-controlled designs to minimize bias.[3][4][5]

Study Design for Chronic Cancer Pain Trial:

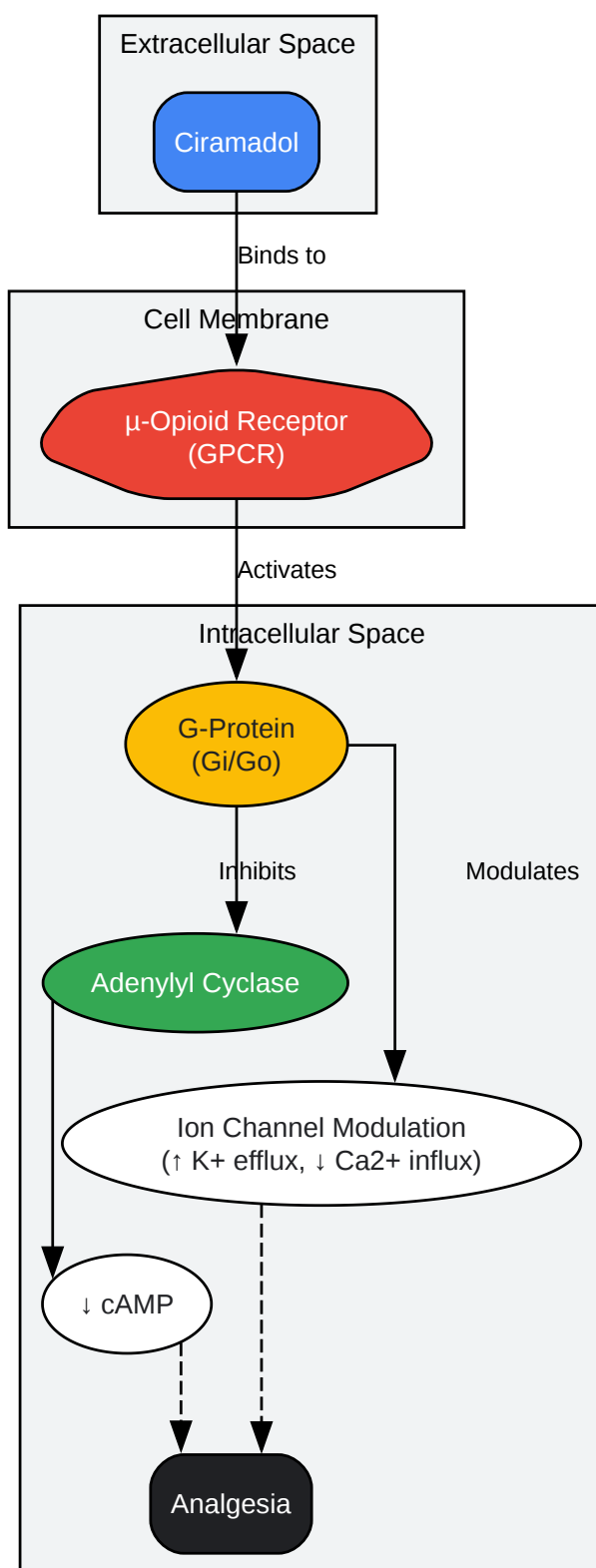
A single-dose, four-way crossover design with a randomized Latin-square treatment sequence was employed.[1] Forty-three patients with moderate to severe chronic pain from cancer were enrolled, with data from 40 patients included in the final analysis.[1] Each patient received single oral doses of **Ciramadol** (30 mg and 90 mg), codeine (60 mg), and a placebo.[1] Analgesic efficacy was measured at 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 hours post-administration using standard visual and verbal pain relief and pain intensity scales.[1]

Study Design for Postoperative Pain Trial:

This was a double-blind, parallel study involving 160 patients with postoperative pain.[2] Patients were randomly assigned to one of four treatment groups: intramuscular **Ciramadol** (30 mg and 60 mg), morphine (10 mg), or placebo.[2] Doses could be administered every 3 hours as needed for 48 hours, with a maximum of six doses in a 24-hour period.[2] Efficacy assessments were based on standard pain intensity and pain relief scales during the initial dose period.[2]

Mechanism of Action and Clinical Trial Workflow

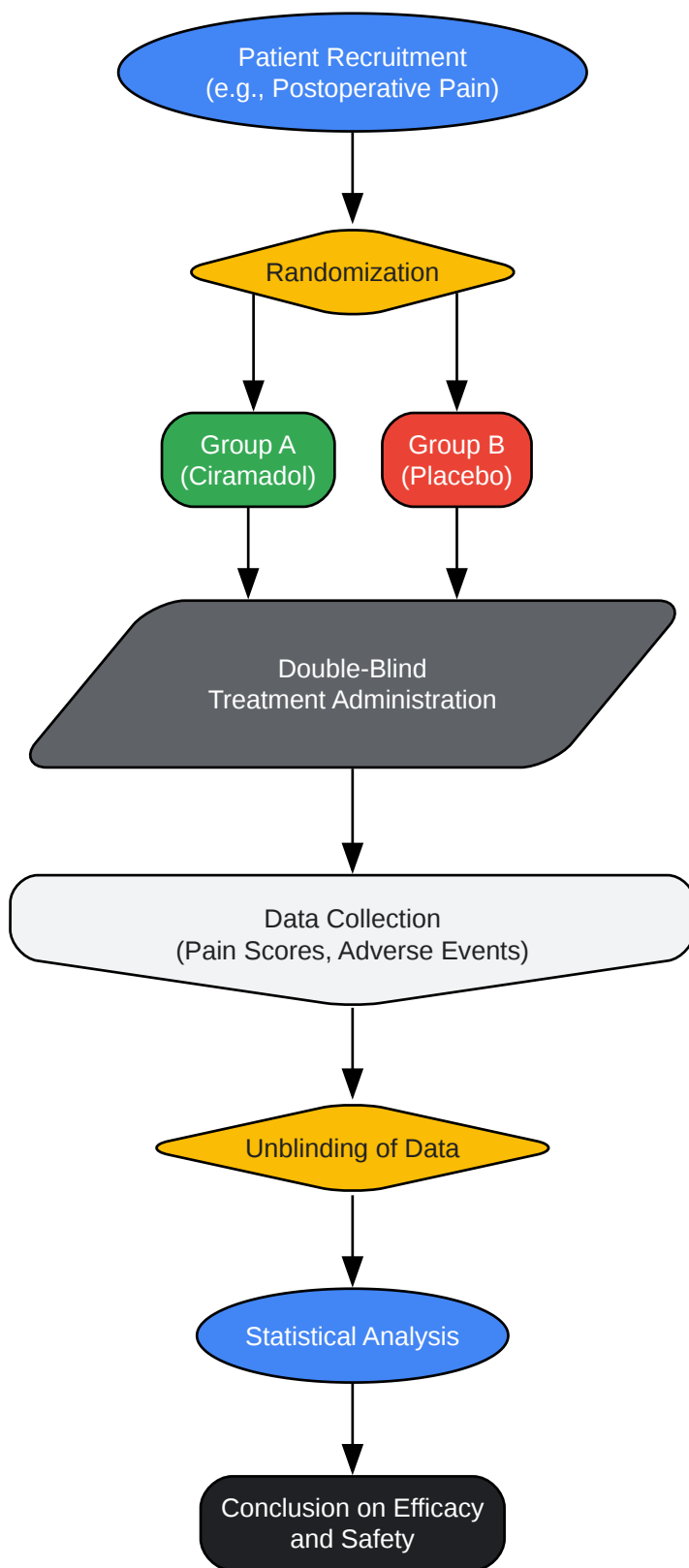
Ciramadol exerts its analgesic effects primarily as a mixed agonist-antagonist at the μ -opioid receptor. The binding of **Ciramadol** to this G-protein coupled receptor initiates a signaling cascade that ultimately leads to pain relief.



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Ciramadol's μ-opioid receptor signaling pathway.

The workflow of a typical double-blind, placebo-controlled clinical trial for an analgesic like **Ciramadol** is designed to ensure objectivity and minimize bias.



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Workflow of a double-blind clinical trial.

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